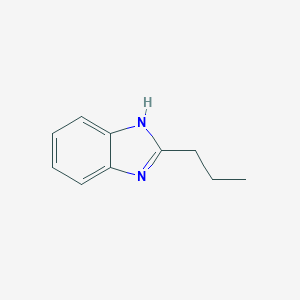

2-Propylbenzimidazole

Description

The Significance of Benzimidazole (B57391) Scaffolds in Modern Chemistry

This versatility has led to the development of benzimidazole-containing drugs with a broad spectrum of therapeutic applications. longdom.org These include antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents. researchgate.netnih.gov Well-known drugs such as the proton pump inhibitors Omeprazole and Pantoprazole, and the anthelmintic agent Albendazole (B1665689), all feature the benzimidazole core, highlighting its clinical and commercial importance. nih.gov The biological activity of benzimidazole derivatives can be finely tuned by introducing various substituents at the N-1, C-2, C-5, and C-6 positions, making it a highly adaptable framework for drug design and discovery. nih.govnih.gov

Rationale for Focused Research on 2-Propylbenzimidazole

The rationale for focused academic research on this compound is primarily rooted in its role as both a fundamental building block for structure-activity relationship (SAR) studies and as a key intermediate in the synthesis of more complex, high-value molecules.

Structure-Activity Relationship (SAR) Studies: The substituent at the C-2 position of the benzimidazole ring is a critical determinant of its biological activity. longdom.orgnih.gov By introducing a simple alkyl chain like a propyl group, researchers can systematically study how modifications in lipophilicity and steric bulk at this position influence a compound's interaction with biological targets. The propyl group imparts a moderate degree of lipophilicity, which can be crucial for properties such as cell membrane permeability. Therefore, this compound serves as a valuable model compound for understanding these fundamental physicochemical parameters and guiding the design of more potent and selective drug candidates.

Synthetic Utility: Beyond its role in fundamental studies, this compound is a key structural motif found within more complex pharmaceutical agents. For instance, the core structure is present in intermediates used for the synthesis of Telmisartan (B1682998), a widely prescribed angiotensin II receptor antagonist for treating hypertension. The compound 2-n-propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole is a direct precursor to Telmisartan, underscoring the industrial and academic importance of synthetic routes involving this compound substructures. scbt.com This synthetic relevance drives research into efficient preparation methods and detailed characterization of this compound itself.

Scope and Objectives of the Academic Research Outline

The objective of this article is to provide a focused and scientifically accurate overview of this compound based on existing academic research. The scope is strictly limited to the foundational aspects of the compound as outlined above. This includes:

Establishing the importance of the general benzimidazole scaffold in the broader context of medicinal chemistry.

Detailing the specific reasons why this compound is a subject of academic interest, focusing on its utility in SAR studies and its role as a synthetic precursor.

Presenting key physicochemical data of the compound in a clear and accessible format.

This article will adhere strictly to these topics, excluding any discussion of dosage, administration, or specific safety and adverse effect profiles to maintain a clear focus on the fundamental chemistry and research rationale of the compound.

Detailed Research Findings

Academic research has established the key physicochemical properties of this compound. These data are fundamental for its application in both synthesis and medicinal chemistry studies.

Physicochemical Properties of this compound

The following table summarizes the key computed properties for this compound, providing a quantitative basis for understanding its molecular characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂ | nih.gov |

| Molecular Weight | 160.22 g/mol | nih.gov |

| XLogP3 (Lipophilicity) | 2.5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Topological Polar Surface Area | 28.7 Ų | nih.gov |

| Exact Mass | 160.100048391 Da | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-propyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7H,2,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLJZPQLNMVEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203108 | |

| Record name | 1H-Benzimidazole, 2-propyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-29-2 | |

| Record name | 2-Propyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2-propyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPYLBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAS7IXN9P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Propylbenzimidazole and Its Derivatives

Classical Approaches to 2-Substituted Benzimidazoles

Traditional methods for synthesizing the benzimidazole (B57391) core, including the 2-propyl variant, have been well-established for decades. These approaches typically involve the condensation of o-phenylenediamine (B120857) with a suitable three-carbon electrophile, such as a carboxylic acid or an aldehyde.

Condensation of o-Phenylenediamine with Carboxylic Acid Derivatives (e.g., Butyric Acid)

One of the most fundamental and widely used methods for preparing 2-substituted benzimidazoles is the Phillips condensation. ijariie.comresearchgate.net This reaction involves the direct condensation of o-phenylenediamine with a carboxylic acid. researchgate.net For the synthesis of 2-propylbenzimidazole, butyric acid is the specific carboxylic acid required. google.comijfmr.com The process involves heating the two reactants, which leads to a cyclodehydration reaction, forming the imidazole (B134444) ring fused to the benzene (B151609) ring and eliminating two molecules of water. researchgate.net

This method is versatile and can be applied to a wide range of carboxylic acids to produce various 2-substituted benzimidazoles. ijariie.com

The condensation reaction between o-phenylenediamine and butyric acid typically requires harsh conditions to proceed efficiently. ijfmr.com This often includes high temperatures and the presence of a strong acid, which acts as both a catalyst and a dehydrating agent. researchgate.netgoogle.com

Strong Acidic Conditions: Mineral acids like hydrochloric acid (HCl) or dehydrating agents such as polyphosphoric acid (PPA) are commonly employed. researchgate.netgoogle.comnih.gov PPA is particularly effective as it serves as a solvent and a catalyst, facilitating the cyclization at elevated temperatures. google.comnih.gov A described method for preparing this compound involves the condensation of o-phenylenediamine and butyric acid in the presence of polyphosphoric acid. google.com

High Temperatures: The reaction is often carried out by refluxing the mixture at temperatures ranging from 100°C to 250°C for several hours. researchgate.netgoogle.com For instance, one procedure specifies heating o-phenylenediamine with butyric acid and PPA to 180°C. google.com

Microwave Irradiation: While traditionally a thermally driven process, microwave irradiation has been utilized to accelerate the reaction, significantly reducing reaction times and often improving yields. iosrphr.org

The table below summarizes typical conditions for the Phillips condensation.

| Parameter | Condition | Purpose | Reference |

| Acid Catalyst | Polyphosphoric Acid (PPA), Hydrochloric Acid (HCl) | Promotes cyclization and dehydration | google.com, researchgate.net |

| Temperature | 100°C - 250°C | Provides energy for the reaction to overcome the activation barrier | google.com, researchgate.net |

| Heating Method | Conventional reflux or Microwave irradiation | To supply energy for the reaction | google.com, iosrphr.org |

| Reaction Time | 2 - 6 hours (conventional) | To allow the reaction to proceed to completion | google.com |

Oxidative Cyclo-dehydrogenation of Schiff Bases

Another classical route to 2-substituted benzimidazoles involves a two-step procedure. ijfmr.com The first step is the condensation of o-phenylenediamine with an aldehyde (in this case, butyraldehyde) to form a Schiff base intermediate. ijfmr.comresearchgate.net Schiff bases are compounds containing a carbon-nitrogen double bond, formed by the reaction of a primary amine with an aldehyde or ketone. nih.gov

This Schiff base intermediate then undergoes an intramolecular oxidative cyclization, also known as cyclo-dehydrogenation, to form the final benzimidazole product. ijfmr.comresearchgate.net This oxidation step requires an oxidizing agent to remove two hydrogen atoms, facilitating the ring closure and aromatization of the imidazole ring. researchgate.net Various oxidizing agents have been employed for this purpose, including manganese dioxide, lead tetraacetate, and pyridinium (B92312) chlorochromate (PCC). researchgate.net

Reaction of o-Phenylenediamine with Aldehydes

A more direct and widely adopted variation of the above method is the one-pot reaction of o-phenylenediamine with an aldehyde. beilstein-journals.orgnih.gov To synthesize this compound, butyraldehyde (B50154) would be the aldehyde of choice. google.com This approach combines the formation of the Schiff base and the subsequent oxidative cyclization into a single synthetic operation.

The reaction is typically carried out in the presence of a catalyst and an oxidant. nih.govrsc.org A diverse array of catalytic systems has been developed to promote this transformation under milder conditions and with greater efficiency. rsc.org For example, supported gold nanoparticles (Au/TiO2) have been shown to catalyze the selective reaction between o-phenylenediamine and various aldehydes at ambient conditions. nih.gov Other catalysts include erbium(III) trifluoromethanesulfonate, which can influence the selectivity of the reaction, and various Lewis acids. beilstein-journals.orgrsc.org The oxidant is often atmospheric oxygen, making the process more environmentally friendly. rsc.org

Advanced and Green Synthetic Strategies

In response to the growing demand for sustainable chemical processes, advanced and green synthetic strategies have been developed. These methods aim to reduce reaction times, minimize waste, and avoid the use of harsh or hazardous reagents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of benzimidazoles. organic-chemistry.orgarkat-usa.orgnih.gov This technique utilizes microwave energy to heat the reaction mixture rapidly and uniformly, often leading to dramatic reductions in reaction times, from hours to mere minutes, and significant improvements in product yields. organic-chemistry.orgnih.gov

The synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine with aldehydes or carboxylic acids can be efficiently performed under microwave irradiation. iosrphr.orgorganic-chemistry.org This method is considered a green chemistry approach because it enhances reaction efficiency and often allows for solvent-free reactions or the use of more environmentally benign solvents like water or ethanol. beilstein-journals.orgnih.govnih.gov For instance, the reaction of o-phenylenediamine with various aldehydes has been successfully carried out under microwave conditions, sometimes using catalysts like zinc-boron nitride or simply in the presence of an acid promoter, to afford the corresponding benzimidazoles in high yields within minutes. iosrphr.orgnih.gov This approach offers a significant improvement over classical heating methods. organic-chemistry.org

The table below compares conventional heating with microwave-assisted synthesis for benzimidazole formation.

| Method | Heating | Reaction Time | Yield | Reference |

| Conventional | Thermal (Oil Bath/Reflux) | Hours to Days | Moderate to Good | researchgate.net, ijfmr.com |

| Microwave-Assisted | Dielectric Heating | Minutes | Good to Excellent | organic-chemistry.org, arkat-usa.org, nih.gov |

Catalytic Methods in this compound Synthesis

Catalytic methods are pivotal in the synthesis of this compound, offering efficient and selective routes from various starting materials. These methods often involve transition metal complexes, solid acid catalysts, and innovative reaction conditions to enhance yield and sustainability.

Transition Metal Catalysis (e.g., Pd, Cu-Pd Systems)

Transition metals, particularly palladium and copper-palladium systems, are extensively utilized in the synthesis of this compound and its derivatives.

Palladium-catalyzed reactions provide an efficient pathway for producing this compound. One such method involves the amine exchange reaction between trialkylamines and o-phenylenediamine in an aqueous medium using a Palladium on carbon (Pd/C) catalyst, achieving yields as high as 72%. organic-chemistry.org Another approach is the carbonylation of halogenated benzimidazole precursors using a transition metal catalyst, preferably palladium on charcoal, to introduce a carboxyl group. researchgate.net Furthermore, Suzuki cross-coupling reactions, employing catalysts like PdCl₂(dppf), are used to form carbon-carbon bonds between advanced benzimidazole intermediates. thieme-connect.com

Bimetallic Cu-Pd catalysts supported on γ-alumina (γ-Al₂O₃) have been shown to facilitate the synthesis of benzimidazoles from o-nitroaniline and ethanol. nih.govtandfonline.com In these reactions, this compound can be formed as a byproduct. nih.govacs.org The enhanced activity of the Cu-Pd system is attributed to the synergistic interaction between the two metals, leading to the formation of a CuPd alloy. nih.govtandfonline.com Other transition metals like cobalt and gold have also been explored. For instance, Co(acac)₂-based redox catalysis enables the synthesis of various substituted benzimidazoles at ambient temperatures. rsc.org Gold catalysts, such as Au/TiO₂, have been used for synthesizing benzimidazoles from 2-nitroanilines and CO₂/H₂. mdpi.com

| Catalyst System | Starting Materials | Product | Key Findings | Reference |

|---|---|---|---|---|

| Pd/C | Trialkylamines, o-phenylenediamine | This compound | Achieved a 72% yield in an aqueous medium via amine exchange reaction. | organic-chemistry.org |

| Cu-Pd/γ-Al₂O₃ | o-nitroaniline, ethanol | 2-Methylbenzimidazole (B154957) (main), this compound (byproduct) | Synergistic interaction between Cu and Pd enhances catalytic activity. | nih.govtandfonline.com |

| PdCl₂(dppf) | 6-bromo-4-methyl-2-propylbenzimidazole, diboron (B99234) ester | Boronic acid pinacol (B44631) ester of this compound derivative | Used in Suzuki cross-coupling for C-C bond formation. | thieme-connect.com |

| Palladium on charcoal | 6-Bromo-4-methyl-2-propylbenzimidazole, CO | 4-Methyl-2-propylbenzimidazole-6-carboxylic acid | Effective for carbonylation reactions. | researchgate.net |

| Co(acac)₂ | Aldehydes, phenylenediamines | Substituted benzimidazoles | Enables synthesis at ambient temperature through redox catalysis. | rsc.org |

Solid Acid Catalysis (e.g., Nano Zinc Oxide, Alumina (B75360), ZSM-5, Crystalline Zirconium Sulfide)

Solid acid catalysts are instrumental in the synthesis of 2-substituted benzimidazoles, including this compound, often through the condensation of o-phenylenediamine with aldehydes or carboxylic acids. nih.gov A variety of solid acids such as nano zinc oxide, alumina, ZSM-5, and crystalline zirconium sulfide (B99878) have demonstrated favorable results in these reactions. nih.gov These catalysts offer advantages like ease of separation, reusability, and often environmentally benign reaction conditions.

The use of supports like alumina not only provides a surface for the catalytic reaction but can also contribute acidic sites that participate in the reaction mechanism. nih.gov For example, in the synthesis of benzimidazoles from alcohols, the acidic sites on the alumina support can facilitate the dehydrogenation of the alcohol, which is a rate-determining step. nih.govacs.org Other materials like cation-exchanged clays (B1170129) and metal salts of heteropolyacids also serve as effective solid acid catalysts in various green synthesis protocols. rsc.org

Influence of Support Materials (e.g., γ-Al₂O₃)

The choice of support material significantly impacts the efficiency and selectivity of catalysts used in this compound synthesis. Gamma-alumina (γ-Al₂O₃) is a commonly used support, particularly for Cu-Pd bimetallic catalysts. nih.govnih.gov The properties of the γ-Al₂O₃ support, such as its surface area and acidity/basicity, play a crucial role in the catalytic process. nih.govacs.org

The surface of γ-Al₂O₃ possesses both Lewis acid sites (Alδ+) and Lewis basic sites (Al-Oδ−). nih.govacs.org This bifunctional nature is advantageous, especially in reactions involving alcohols, as it can accelerate the dehydrogenation step. nih.govacs.org The support material can also influence the dispersion and stability of the metallic nanoparticles, preventing their agglomeration and maintaining high catalytic activity over time. Other supports like TiO₂, ZnO, and hydrotalcite have also been investigated for gold-catalyzed benzimidazole synthesis. mdpi.com

Effect of Metal Modification (e.g., Mg, K) on Catalytic Activity

Similarly, modifying the Cu-Pd/γ-Al₂O₃ catalyst with potassium has been found to significantly boost its catalytic activity. nih.gov Optimal performance was observed at a 5% loading of the potassium promoter. nih.gov However, an excessive amount of the promoter can have a detrimental effect by covering the active sites on the catalyst surface and blocking the pores of the support material. nih.gov The table below summarizes the effect of various metal modifiers on the conversion of o-nitroaniline and the yield of 2-methylbenzimidazole, a reaction in which this compound can also be a byproduct.

| Catalyst Modifier | o-nitroaniline Conversion (%) | 2-Methylbenzimidazole Yield (%) | Reference |

|---|---|---|---|

| None | 85.4 | 89.2 | tandfonline.com |

| Mg | 100 | 98.8 | tandfonline.com |

| K | 98.5 | 92.4 | tandfonline.com |

| Sr | 95.2 | 91.5 | tandfonline.com |

| Ca | 88.9 | 85.3 | tandfonline.com |

| Cs | 87.6 | 84.2 | tandfonline.com |

| Ba | 86.5 | 83.6 | tandfonline.com |

| La | 85.9 | 82.1 | tandfonline.com |

Solvent-Free and Water-Based Reactions

In line with the principles of green chemistry, significant efforts have been made to develop solvent-free and water-based synthetic routes for benzimidazoles. Water-based reactions are attractive due to the low cost, safety, and environmental friendliness of water as a solvent. For example, the palladium-catalyzed synthesis of this compound from trialkylamines and o-phenylenediamine can be effectively carried out in an aqueous medium. organic-chemistry.org The carbonylation of 6-bromo-4-methyl-2-propylbenzimidazole can also be performed in a mixture of dioxane and water. researchgate.net

Solvent-free methods offer advantages such as reduced waste, simplified work-up procedures, and often shorter reaction times. One approach involves the condensation of o-phenylenediamine with carboxylic acids or aldehydes under microwave irradiation, sometimes using a catalyst like alum (KAl(SO₄)₂·12H₂O) or on a solid support. Another solvent-free technique is the simple grinding of the reactants together followed by heating, which has been successfully applied to the synthesis of various benzimidazole derivatives.

Bio-inspired Transformations

Bio-inspired synthesis, which mimics nature's strategies for constructing complex molecules, is an emerging and promising area in organic chemistry. This approach often involves the use of enzymes (biocatalysis) or mimics of enzymatic processes to achieve high selectivity and efficiency under mild conditions.

For the synthesis of benzimidazoles, biocatalytic methods are being developed. For instance, catalase, a metalloenzyme, has been employed for the synthesis of benzazoles through the cyclocondensation of o-phenylenediamine with various aldehydes in water. This method is considered green, sustainable, and rapid, providing excellent product yields. Another innovative approach is the use of an enzymatic electrochemical continuous flow system. nih.gov This system integrates alcohol oxidation, catalyzed by an oxidase, with the subsequent formation of the benzimidazole ring in a single, efficient operation using air as the oxidant. nih.gov Lipases have also been utilized as catalysts for the synthesis of N-substituted benzimidazole derivatives in continuous-flow microreactors. Bio-inspired ortho-quinone catalysts have also been shown to be effective for the oxidative synthesis of benzimidazoles under mild conditions with oxygen as the terminal oxidant. organic-chemistry.org While these examples showcase the potential of bio-inspired transformations for the synthesis of the benzimidazole core, specific applications for the direct synthesis of this compound are a growing area of research.

Flow Chemistry Approaches

Continuous flow chemistry has emerged as a powerful technique for the synthesis of complex molecules, including those containing the this compound scaffold. This approach offers significant advantages over traditional batch processing, such as improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. scispace.com

A notable application of flow chemistry is in the synthesis of Telmisartan (B1682998), a pharmaceutical that features a this compound core. scispace.com In these processes, precursor molecules are pumped through reactors where reactions occur under precisely controlled conditions. For instance, the synthesis of a key benzimidazole intermediate can be achieved in a continuous flow system. One demonstrated flow-based synthesis of Telmisartan employs a strategy that avoids intermediate purifications and solvent exchanges. scispace.com The process involves a Suzuki cross-coupling reaction catalyzed by a solid-supported palladium catalyst, achieving a high yield in flow. scispace.com The estimated residence time for the coupling reaction under optimized conditions (180 °C, 40 bar) can be less than five minutes, highlighting the efficiency of this approach. scispace.com

Another study describes the synthesis of 2-methylbenzimidazole in a continuous flow system using a Cu-Pd/γ-Al2O3 catalyst, which involves the coupled reaction of alcohol dehydrogenation, transfer hydrogenation, and hydrogenation. acs.org While this specific example produces 2-methylbenzimidazole, it notes the formation of this compound as a byproduct, suggesting the principles are applicable and adaptable for the targeted synthesis of the 2-propyl derivative under different conditions or with different starting materials. acs.orgmdpi.com

Synthesis of N-Substituted this compound Derivatives

The nitrogen atoms of the imidazole ring in this compound are key sites for functionalization, allowing for the synthesis of a diverse range of N-substituted derivatives. These substitutions are crucial for modulating the molecule's properties and are typically achieved through reactions such as the Mannich reaction, alkylation, and cross-coupling.

Mannich Reaction for N-1 Substitution (e.g., with Sulphanilamide and Piperazine (B1678402) Groups)

The Mannich reaction is a prominent method for introducing aminomethyl groups at the N-1 position of the benzimidazole ring. ymerdigital.comijfmr.com This one-pot, three-component condensation involves the reaction of this compound (acting as a compound with an active hydrogen), formaldehyde (B43269), and a primary or secondary amine. ymerdigital.com This reaction has been successfully employed to synthesize novel N-Mannich bases of this compound by incorporating bioactive moieties like sulphanilamide and piperazine. ymerdigital.comijfmr.com

In a typical procedure, this compound is treated with formaldehyde and an amine such as sulphanilamide or a piperazine derivative. ijfmr.com The resulting products are referred to as Mannich bases. The formation of these N-1 substituted derivatives is confirmed through various spectral analyses. For example, the IR spectrum of a sulphanilamide-substituted product, 1-((sulphonomido)-methyl)-2-propyl benzimidazole, shows characteristic bands for N-H stretching in the sulphonamide group (3385 cm⁻¹ and 3289 cm⁻¹), while the piperazine-containing derivatives exhibit N-H stretching of the piperazine ring around 3385 - 3416 cm⁻¹. ijfmr.com ¹H NMR spectroscopy further confirms the structures, with signals for the newly introduced methylene (B1212753) bridge (-N-CH₂-N-) appearing around δ 5.47–5.61 ppm. ijfmr.com

| Starting Amine | Resulting N-1 Substituted Derivative | Key Spectral Data (¹H NMR) |

| Sulphanilamide | 1-((Sulphonomido)-methyl)-2-propylbenzimidazole | Signals for methylene bridge protons |

| Piperazine | 1-((Piperazin-1-yl)methyl)-2-propylbenzimidazole | Signals for methylene bridge and piperazine protons (δ 2.37–2.93 ppm) ijfmr.com |

Alkylation Reactions

Direct alkylation of the benzimidazole nitrogen is a fundamental method for synthesizing N-substituted derivatives. rjpbcs.com Benzimidazoles, including this compound, readily undergo alkylation with alkyl halides to produce 1-alkylbenzimidazoles. rjpbcs.compharmainfo.in If the reaction is performed under more forceful conditions, 1,3-dialkylbenzimidazolium halides can be formed. pharmainfo.in The introduction of a substituent at the 1-position generally results in a lower melting point compared to the parent compound. pharmainfo.in

For example, the reaction of 2-(α-chloroisopropyl)benzimidazole with a dry alcoholic solution in the presence of pyridine (B92270) yields the corresponding 2-(α-ethoxyisopropyl)benzimidazole, demonstrating the replacement of a halide with an alkoxy group. rjpbcs.com Similarly, heating N-substituted benzimidazoles with various alkyl, allyl, and propargyl chlorides and bromides leads to the formation of benzimidazolinium salts. academie-sciences.fr

Suzuki Cross-Coupling Reactions for Functionalization

The Suzuki cross-coupling reaction is a highly effective and versatile palladium-catalyzed reaction for forming carbon-carbon bonds. It has been extensively used to functionalize the benzimidazole core, particularly in the synthesis of complex molecules like Telmisartan. google.comgoogle.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. google.comgoogle.com

In a convergent synthesis of Telmisartan, a key step is the Suzuki coupling between two distinct benzimidazole fragments. google.comgoogle.com One fragment is a derivative of this compound, which is first converted into a trifluoroborate salt. google.com For instance, 6-bromo-4-methyl-2-propylbenzimidazole can be reacted with a diboron reagent in the presence of a palladium catalyst (e.g., PdCl₂dppf) to form a boronic acid pinacol ester, which is then converted to a more reactive trifluoroborate salt. google.comgoogle.com This functionalized this compound derivative is then coupled with another benzimidazole-containing fragment under Suzuki conditions (e.g., PdCl₂dppf, KOH, H₂O/EtOH) to construct the final complex structure. google.com The use of N-heterocyclic carbene (NHC) palladium complexes has also been explored to catalyze Suzuki-Miyaura coupling reactions effectively. nih.gov

| Reactant 1 (Boron Derivative) | Reactant 2 (Halide) | Catalyst System | Product Type |

| Potassium (4-methyl-2-propyl-benzimidazole-6-yl)trifluoroborate google.com | 2-Bromo-1-methylbenzimidazole google.com | PdCl₂dppf / KOH google.com | Biaryl (Telmisartan core) |

| Diazocine-boronic ester nih.gov | 4-Bromotoluene nih.gov | Pd(OAc)₂ / XPhos nih.gov | Functionalized Diazocine |

Purity Assessment and Characterization of Synthesized this compound

The successful synthesis of this compound and its derivatives necessitates rigorous purification and characterization to ensure the identity and purity of the final compounds.

Chromatographic Techniques (e.g., TLC, Column Chromatography)

Chromatography is an indispensable tool for both monitoring the progress of a reaction and for the purification of the resulting products. rotachrom.comjournalagent.com

Thin Layer Chromatography (TLC) is routinely used to check the purity of synthesized compounds and to follow the course of a reaction. ymerdigital.comlincoln.edu.my By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel G) and developing it with a suitable solvent system (e.g., chloroform/methanol 9:1), the disappearance of starting materials and the appearance of the product spot can be monitored. lincoln.edu.my The spots can be visualized under UV light or by exposure to iodine vapor. lincoln.edu.my

Column Chromatography is the standard method for purifying the synthesized benzimidazole derivatives on a preparative scale. ymerdigital.comjournalagent.com After a reaction is complete, the crude product is often a mixture containing unreacted starting materials, reagents, and byproducts. This mixture is loaded onto a column packed with a stationary phase, most commonly silica gel. journalagent.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture separate based on their differential adsorption to the stationary phase. journalagent.com Fractions are collected and analyzed (often by TLC) to isolate the pure compound. ymerdigital.com This technique is cited in the purification of various N-substituted benzimidazoles, including Mannich bases and products from multi-step syntheses. ymerdigital.comacademie-sciences.fr

Spectroscopic and Analytical Characterization of 2 Propylbenzimidazole

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ubbcluj.ropressbooks.pub The IR spectrum of 2-propylbenzimidazole displays characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds. core.ac.ukresearchgate.net

Characteristic Vibrational Modes

The key vibrational modes observed in the IR spectrum of this compound confirm its structural features. These include:

N-H Stretching: A notable band in the region of 3164-3385 cm⁻¹ is attributed to the N-H stretching vibration of the imidazole (B134444) ring, confirming the presence of the benzimidazole (B57391) nucleus. core.ac.ukijfmr.com Another source indicates this stretch appears around 3107 Å. iosrphr.orgpharmainfo.in

Aromatic C-H Stretching: The presence of the aryl ring is indicated by absorption near 2850 Å. researchgate.netiosrphr.orgpharmainfo.in

C=N Stretching: The stretching vibration of the carbon-nitrogen double bond (C=N) within the imidazole moiety gives rise to an absorption band around 1690 Å. researchgate.netiosrphr.orgpharmainfo.in

These characteristic vibrational frequencies provide a molecular fingerprint for this compound, allowing for its identification and the confirmation of its core structure.

Table 1: Characteristic Infrared (IR) Vibrational Modes for this compound

| Vibrational Mode | Wave Number (cm⁻¹) | Reference |

| N-H Stretching | 3164-3385 | core.ac.ukijfmr.com |

| Aromatic C-H Stretching | ~2850 (Å) | researchgate.netiosrphr.orgpharmainfo.in |

| C=N Stretching | ~1690 (Å) | researchgate.netiosrphr.orgpharmainfo.in |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C), within a molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ), measured in parts per million (ppm), is influenced by the local electronic environment of each proton. libretexts.org

NH Proton: A signal corresponding to the NH proton of the benzimidazole ring is observed in the range of δ 4.80 – 5.0 ppm. core.ac.ukijfmr.com

Aromatic Protons: The protons on the benzene (B151609) ring typically appear as a multiplet in the δ 7-9 ppm region. researchgate.netslideshare.net

Propyl Group Protons: The protons of the propyl group at the C2 position give rise to characteristic signals. For a similar compound, 1-(4-Bromobenzyl)-2-propyl-1H-benzo[d]imidazole, the propyl group protons appear as a triplet at δ 1.02 ppm (CH₃), a multiplet at δ 1.81-1.95 ppm (CH₂), and a multiplet at δ 2.64-2.89 ppm (CH₂). diva-portal.org

Table 2: ¹H NMR Chemical Shift Data for this compound and a Related Derivative

| Proton Type | Chemical Shift (δ, ppm) | Compound | Reference |

| NH | 4.80 – 5.0 | This compound | core.ac.ukijfmr.com |

| Aromatic | 7-9 (multiplet) | This compound | researchgate.netslideshare.net |

| Propyl CH₃ | 1.02 (triplet) | 1-(4-Bromobenzyl)-2-propyl-1H-benzo[d]imidazole | diva-portal.org |

| Propyl CH₂ | 1.81-1.95 (multiplet) | 1-(4-Bromobenzyl)-2-propyl-1H-benzo[d]imidazole | diva-portal.org |

| Propyl CH₂ | 2.64-2.89 (multiplet) | 1-(4-Bromobenzyl)-2-propyl-1H-benzo[d]imidazole | diva-portal.org |

Correlation of NMR Data with Protonation Parameters

The chemical shifts observed in the NMR spectrum of benzimidazoles can be correlated with protonation and deprotonation events. researchgate.netslideshare.net The basicity of the nitrogen atoms in the imidazole ring influences the electronic environment of the surrounding protons. semanticscholar.org Protonation of the imidazole nitrogen leads to changes in the chemical shifts of the aromatic and substituent protons, providing insights into the molecule's acid-base properties and the distribution of electron density. researchgate.netslideshare.netsemanticscholar.org Studies have shown that protonation parameters derived from simpler five- and six-membered heterocycles can be used to predict these chemical shift changes in more complex molecules like this compound. slideshare.net

Mass Spectrometry (MS) and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. libretexts.org It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Characteristic Fragmentation Patterns

The mass spectrum of this compound exhibits a distinct fragmentation pattern. iosrphr.orgpharmainfo.in Upon electron impact ionization, the molecular ion is formed, which then undergoes fragmentation to produce smaller, characteristic ions. libretexts.org

Elimination of Ethylene (B1197577): A hallmark feature in the fragmentation of 2-n-propylbenzimidazole is the elimination of an ethylene molecule (C₂H₄) from the molecular ion. researchgate.netiosrphr.orgpharmainfo.inslideshare.net This process is a significant fragmentation pathway for 2-alkylbenzimidazoles. rsc.org

Other Fragmentation: The fragmentation pathways of simple benzimidazoles are generally similar to those of imidazoles. iosrphr.orgpharmainfo.in This can include the sequential loss of two molecules of hydrogen cyanide (HCN) from the molecular ion. iosrphr.orgpharmainfo.in Fission beta to the heterocyclic ring can also occur, leading to an ion at m/e 131. rsc.org

Table 3: Characteristic Mass Spectrometry Fragmentation of this compound

| Fragmentation Process | Resulting Ion/Loss | Reference |

| Elimination of Ethylene | Loss of C₂H₄ | researchgate.netiosrphr.orgpharmainfo.inslideshare.net |

| Fission β to Heterocycle | m/e 131 | rsc.org |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal. Studies on this compound have revealed fascinating solid-state phenomena, including polymorphism and supramolecular chirality.

The molecular structure of this compound has been determined through single-crystal X-ray diffraction. researchgate.net Research has shown that this compound exhibits temperature-induced polymorphism, meaning it can exist in different crystal forms. researchgate.netresearchgate.net

Upon heating, the initial ordered form (Form I) undergoes an irreversible phase transition at 384 K to a new polymorph (Form IIHT). researchgate.netresearchgate.net This transformation involves significant changes in the crystal packing and a conformational change in the propyl chain. researchgate.net Form IIHT can then undergo further reversible phase transitions upon cooling. researchgate.netresearchgate.net

Table 2: Crystallographic Data for this compound Polymorphs

| Polymorph | Space Group | Temperature (K) | Key Features |

| Form I | P2₁2₁2₁ | Ambient | Ordered structure. researchgate.netresearchgate.net |

| Form IIHT | Pcam | >384 | Disordered structure, different hydrogen-bonding scheme. researchgate.netresearchgate.net |

| Form IIRT | Pna2₁ | 361 (on cooling) | Reversible transition from Form IIHT. researchgate.net |

| Form IILT | Pca2₁ | 181 (on cooling) | Reversible transition from Form IIRT. researchgate.net |

A remarkable characteristic of this compound is its exhibition of chiroptical properties in the solid state, despite being achiral in solution. researchgate.net In solution, the free rotation around the single bond of the propyl group leads to a rapid interconversion between enantiomeric conformations, resulting in no net chirality. researchgate.net However, upon crystallization, the molecule can adopt a specific, chiral conformation that is locked within the crystal lattice, leading to the formation of a conglomerate (a mechanical mixture of enantiomeric crystals). researchgate.net This phenomenon has been confirmed through vibrational circular dichroism (VCD) spectroscopy. researchgate.netresearchgate.net

The chirality observed in the solid state of this compound is a manifestation of supramolecular chirality. researchgate.net This type of chirality arises from the specific spatial arrangement of molecules within the crystal lattice, rather than from the intrinsic chirality of the individual molecules themselves. mdpi.com In the case of this compound, the formation of a chiral supramolecular structure is driven by intermolecular interactions, such as hydrogen bonding between the imidazole nitrogen atoms and π-π stacking interactions between the aromatic rings. researchgate.net These interactions guide the self-assembly of the achiral molecules into a chiral crystalline framework. The result is a new example of what is termed persistent supramolecular chirality. researchgate.net

Computational and Theoretical Studies of 2 Propylbenzimidazole

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the electronic structure and related properties of benzimidazole (B57391) derivatives. grafiati.comcpts.com.ua These calculations provide a foundational understanding of the molecule's behavior at a subatomic level. researchgate.net DFT methods are frequently used to calculate a variety of molecular characteristics and to characterize chemical reactions. alrasheedcol.edu.iq

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its electron-accepting ability. dergipark.org.trresearchgate.net The difference between these two energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required for electronic excitation. schrodinger.com

For 2-propylbenzimidazole (PBI), DFT calculations have been used to determine these key electronic parameters. researchgate.net The optimized geometry of the molecule serves as the basis for these computations. researchgate.net The calculated energies for the frontier orbitals of this compound are detailed below. researchgate.net

Table 1: Calculated Frontier Orbital Energies for this compound

| Parameter | Value |

|---|---|

| EHOMO | -5.859 eV |

| ELUMO | -0.219 eV |

| Energy Gap (ΔE) | 5.639 eV |

Data sourced from a study on the inhibitive properties of this compound. researchgate.net

These values are crucial for predicting how this compound will interact with other chemical species and for understanding its electronic transitions. schrodinger.com

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netcas.cz It is highly sensitive to a molecule's three-dimensional structure, making it a powerful tool for determining the absolute configuration of chiral compounds. researchgate.netvoaconference.com

Computational simulations are essential for interpreting experimental VCD spectra. nih.gov Theoretical VCD spectra are often calculated using DFT, which has proven effective in predicting the spectra for many molecules. nih.gov For complex systems, especially those in the solid state, the computational model may need to account for the crystalline environment, for instance by using a solvent model like CPCM to mimic the effects of polar groups. researchgate.net The accuracy of VCD simulations can be significantly affected by the level of theory used, with studies showing that including dynamic electron correlation effects can lead to notable changes in the predicted spectra compared to simpler models. arxiv.org While this compound itself is achiral, VCD studies become relevant when it is part of a larger, chiral molecular assembly or crystal structure, where intermolecular interactions create supramolecular chirality. researchgate.net

Molecular Modeling and Dynamics

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the physical movements and interactions of atoms and molecules over time. These methods are particularly useful for understanding how a molecule like this compound might interact with a larger system, such as a biological receptor or a metal surface. researchgate.net

In the context of corrosion inhibition, MD simulations have been employed to model the interaction between benzimidazole derivatives and metal surfaces. researchgate.netresearchgate.net These simulations can provide detailed insights into the adsorption process, helping to visualize the orientation of the inhibitor molecule on the surface and to understand the nature of the inhibitor-metal bond. researchgate.net This information is vital for explaining the mechanism of corrosion inhibition at the molecular level.

Structure-Activity Relationship (SAR) Investigations using Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological or chemical activity. nih.gov Computational methods are heavily used in SAR to identify the key molecular features responsible for a desired effect. For the benzimidazole scaffold, SAR analyses have shown that the type and position of substituents on the ring system are critical in determining the compound's activity. nih.govmdpi.com Specifically, substitutions at the C2 position—the location of the propyl group in this compound—have been shown to significantly influence the molecule's therapeutic potential. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that seeks to build a mathematical model correlating the chemical structure of a series of compounds with their measured activity. biolscigroup.us This is achieved by calculating various molecular descriptors (e.g., electronic, steric, and thermodynamic properties) and using statistical methods to find the best correlation. researchgate.netbiolscigroup.us

QSAR models have been developed for benzimidazole derivatives in various applications, including corrosion inhibition. researchgate.netnih.gov For instance, studies have investigated the relationship between the molecular properties of compounds like 2-methylbenzimidazole (B154957), 2-ethylbenzimidazole, and this compound and their effectiveness as corrosion inhibitors for copper. researchgate.net Such models often use quantum chemical parameters, such as HOMO energy and dipole moment, as descriptors to predict the inhibition efficiency. biolscigroup.us The goal is to create a predictive tool that can guide the design of new, more effective molecules prior to their synthesis and experimental testing. researchgate.netbiolscigroup.us

Thermodynamic Parameter Derivations

The thermodynamic properties of this compound have been investigated through both experimental and computational methods. An experimental thermochemical study was conducted on this compound to determine its heat capacity and enthalpy of formation. researchgate.net

Heat capacities were measured over a temperature range from 268 K to 421 K using a differential scanning calorimeter. researchgate.net These experimental measurements were then used to derive the standard molar enthalpy of formation (ΔfH°m) in the gaseous phase. researchgate.net The experimentally derived value was also compared with estimates from high-accuracy G3 and G4 composite computational methods. researchgate.net

Furthermore, theoretical calculations using DFT can be employed to predict how thermodynamic properties such as enthalpy, entropy, and heat capacity change with temperature. researchgate.net

Table 2: Thermodynamic Data for this compound

| Parameter | Method | Value | Temperature (K) |

|---|---|---|---|

| Standard Molar Enthalpy of Formation (gas) | Experimental (DSC) & Derived | 142.5 ± 1.9 kJ·mol⁻¹ | 298.15 |

| Heat Capacity Measurement Range | Experimental (DSC) | N/A | 268 - 421 |

Data sourced from an experimental thermochemical study. researchgate.net

These thermodynamic data are fundamental for understanding the stability and energy content of the compound.

Standard Molar Enthalpies of Formation (Condensed and Gaseous Phase)

The standard molar enthalpy of formation (ΔfHm°) is a key thermodynamic parameter that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. For this compound, this value has been determined for both the crystalline (condensed) and gaseous phases.

Experimental studies have reported the standard molar enthalpy of formation for crystalline this compound at a temperature of 298.15 K. researchgate.netcsic.esup.pt This value is derived from the experimentally measured enthalpy of combustion. researchgate.netcsic.esup.pt Subsequently, the standard molar enthalpy of formation in the gaseous phase is calculated by combining the enthalpy of formation in the condensed phase with the enthalpy of sublimation. researchgate.netcsic.esup.pt

Table 1: Standard Molar Enthalpies of Formation of this compound

| Phase | Standard Molar Enthalpy of Formation (kJ/mol) |

| Condensed (cr) | 48.3 ± 3.1 |

| Gaseous (g) | 148.0 ± 3.2 |

Enthalpies of Combustion

The standard molar enthalpy of combustion (ΔcHm°) of this compound has been determined using static bomb combustion calorimetry. researchgate.netcsic.esup.pt This experimental technique measures the heat released when the compound is completely burned in oxygen under standard conditions. The resulting value is crucial for deriving the standard molar enthalpy of formation in the condensed phase. researchgate.netcsic.esup.pt

The combustion reaction for this compound (C₁₀H₁₂N₂) is as follows:

C₁₀H₁₂N₂(s) + 13O₂(g) → 10CO₂(g) + 6H₂O(l) + N₂(g)

Table 2: Standard Molar Enthalpy of Combustion of this compound

| Parameter | Value (kJ/mol) |

| Standard Molar Enthalpy of Combustion (ΔcHm°) | -5489.8 ± 1.3 |

Enthalpies of Sublimation and Vaporization

The standard molar enthalpy of sublimation (ΔsubHm°) represents the energy required to transform one mole of a substance from the solid to the gaseous state. For this compound, this has been determined by measuring the variation of its vapor pressure with temperature using the Knudsen effusion technique. researchgate.netcsic.esup.pt This value is essential for calculating the gaseous phase enthalpy of formation from the condensed phase data. researchgate.netcsic.esup.pt

While direct experimental data for the enthalpy of vaporization (liquid to gas) is not detailed in the provided context, the enthalpy of sublimation is the relevant parameter for the solid compound.

Table 3: Standard Molar Enthalpy of Sublimation of this compound

| Parameter | Value (kJ/mol) |

| Standard Molar Enthalpy of Sublimation (ΔsubHm°) | 99.7 ± 0.5 |

Biological Activities and Medicinal Chemistry Research of 2 Propylbenzimidazole and Its Derivatives

General Pharmacological Activities of Benzimidazoles

Benzimidazole (B57391), a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged structure" in medicinal chemistry. frontiersin.org This distinction is due to its versatile therapeutic potential, which stems from its structural similarity to naturally occurring biomolecules like purines. frontiersin.orgresearchgate.net The benzimidazole nucleus is a key component in a wide array of pharmacologically active compounds. researchgate.netajrconline.org

Research has demonstrated that benzimidazole derivatives exhibit a broad spectrum of biological activities, including:

Antimicrobial and Antifungal Properties: Many benzimidazole derivatives are effective against various bacterial and fungal strains. frontiersin.orgajrconline.org

Anti-inflammatory and Analgesic Effects: These compounds can inhibit cyclooxygenases (COXs), enzymes involved in the production of prostaglandins, which are key mediators of inflammation. frontiersin.org

Antiulcer Activity: Certain derivatives are known to possess potent antiulcer properties through the inhibition of the H+/K+-ATPase pump. frontiersin.orgresearchgate.net

Anticancer Activity: The benzimidazole scaffold is a promising framework for the development of new anticancer agents. frontiersin.orgthieme-connect.com

Antiviral, Antihypertensive, and Antihistaminic Activities: The therapeutic applications of benzimidazoles extend to treating viral infections, high blood pressure, and allergic reactions. researchgate.netmdpi.com

The diverse pharmacological profile of benzimidazole derivatives has made them a focal point of research in the quest for new and effective therapeutic agents. frontiersin.orgresearchgate.netajrconline.org

Antimicrobial Activities

The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents, with numerous derivatives demonstrating significant efficacy against a range of microbial pathogens. frontiersin.orgajrconline.orgwisdomlib.org The versatility of the benzimidazole ring allows for substitutions at various positions, which can modulate the antimicrobial potency and spectrum of activity. nih.govrsc.org

Benzimidazole derivatives have shown considerable promise as antibacterial agents against both Gram-positive and Gram-negative bacteria. wisdomlib.orgrroij.com For instance, certain 2-substituted benzimidazoles have reported antibacterial activity. researchgate.net

Studies have highlighted the effectiveness of specific substitutions on the benzimidazole nucleus. For example, trimethylsilyl (B98337) substituted benzimidazole derivatives have demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli. rroij.com Another study synthesized novel benzimidazole derivatives and tested them against S. aureus, Bacillus subtilis, E. coli, and Pseudomonas aeruginosa, with some compounds showing notable antibacterial effects. rroij.com

The introduction of different functional groups can significantly influence the antibacterial profile. For instance, a series of N-alkyl 2-benzylthiomethyl-1H-benzimidazole derivatives showed potency against E. coli and S. aureus. gsconlinepress.com Research has also shown that some benzimidazole-pyrazole hybrids exhibit good antibacterial activity against E. coli and S. aureus. mdpi.com

Interactive Table: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound Type | Target Bacteria | Observed Activity | Reference(s) |

|---|---|---|---|

| Trimethylsilyl substituted benzimidazoles | S. aureus, E. coli | Antibacterial activity noted | rroij.com |

| N-alkyl 2-benzylthiomethyl-1H-benzimidazoles | E. coli, S. aureus | Potent activity with MICs from 140 to 290 µg/mL | gsconlinepress.com |

| Benzimidazole-pyrazole hybrids | E. coli, S. aureus | Good antibacterial activity | mdpi.com |

| 2-Heteroaryl Benzimidazoles | S. aureus, E. coli | Excellent activity reported for certain derivatives | researchgate.net |

Several benzimidazole derivatives have demonstrated significant antifungal properties. frontiersin.orgresearchgate.net For example, some benzimidazole-hydrazone compounds, while showing weak antibacterial action, exhibited very notable antifungal activity against Candida species. nih.gov

The antifungal efficacy of these compounds is often influenced by the nature and position of substituents on the benzimidazole ring. For instance, a study on various benzimidazole derivatives found that 23 compounds exhibited potent fungicidal activity against selected fungal strains, with some showing potency equal to or greater than amphotericin B. researchgate.net Specifically, 5-halobenzimidazole derivatives were identified as promising broad-spectrum antimicrobial candidates. researchgate.net

Research has also explored the activity of benzimidazoles against dermatophytes like Trichophyton rubrum. latamjpharm.orgmdpi.comnih.gov Studies have shown that certain formulations can effectively reduce and prevent the colonization of T. rubrum. mdpi.com

Interactive Table: Antifungal Activity of Selected Benzimidazole Derivatives

| Compound Type | Target Fungi | Observed Activity | Reference(s) |

|---|---|---|---|

| Benzimidazole-hydrazones | Candida species | Notable antifungal activity | nih.gov |

| 5-halobenzimidazole derivatives | Various fungal strains | Potent fungicidal activity, some exceeding amphotericin B | researchgate.net |

| 2-substituted fluorinated benzimidazoles | Candida albicans | A trifluoromethyl substituent showed the highest antifungal activity | frontiersin.org |

The antimicrobial potency of benzimidazole derivatives is significantly influenced by the nature and position of substituent groups on the benzimidazole core. rsc.org The incorporation of different heterocyclic moieties, such as piperazine (B1678402) or sulfonamide groups, can lead to enhanced biological properties. mdpi.comnih.gov

For instance, the introduction of a sulfonamide moiety to the benzimidazole scaffold has been shown to play a substantial role in the bioactivity of the resulting compounds. researchgate.net Research has demonstrated that the presence of electron-withdrawing groups, such as chloro and trifluoromethyl groups at the 5-position, can significantly boost antibacterial potency, while electron-donating groups like methyl tend to reduce activity. rsc.org

Similarly, the linkage of other heterocyclic systems, like piperazine, to the benzimidazole nucleus can modulate the antimicrobial spectrum and efficacy. A series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides was synthesized and evaluated for their potential as anticancer agents, highlighting the versatility of such hybrid structures. researchgate.net The strategic combination of the benzimidazole nucleus with other pharmacophores like oxadiazole has also been reported to yield compounds with broad-spectrum antimicrobial properties. nih.gov

The structure-activity relationship (SAR) studies are crucial in guiding the design of more potent antimicrobial agents by identifying the key structural features required for optimal activity. frontiersin.orgrsc.org

Anticancer and Antiproliferative Activities

The benzimidazole scaffold is a key pharmacophore in the development of anticancer agents due to its structural similarity to endogenous purine (B94841) bases, allowing it to interact with various biological targets. nih.govresearchgate.net The minimal toxicity associated with the core benzimidazole structure makes it an attractive platform for designing novel anticancer drugs. nih.gov

Numerous studies have demonstrated the cytotoxic effects of 2-propylbenzimidazole derivatives and other benzimidazoles against a variety of human cancer cell lines. nih.govd-nb.info For example, a benzimidazole-acridine derivative has shown strong cytotoxic effects against K562 leukemia and HepG-2 hepatocellular carcinoma cells. nih.gov Another study reported that a series of pyrazino[1,2-a]benzimidazole (B13791295) derivatives were evaluated for their in vitro anticancer activity against 60 human malignant cell lines, with one compound found to be a particularly active anticancer agent. d-nb.info

The antiproliferative activity of these compounds is often linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, certain 2-aryl benzimidazole derivatives have been shown to induce apoptosis and primary necrosis in non-small cell lung cancer (A549) cells. nih.gov A study on new benzimidazole derivatives found that several compounds exhibited a very good antiproliferative effect, with some being specific for hypoxic (low oxygen) conditions found in tumors. nih.gov These compounds were also shown to promote apoptotic cell death in A549 cells. nih.gov

The presence of specific substituent groups can significantly enhance the cytotoxic effects. For example, the presence of halogen and nitro substituents on 2-phenylbenzimidazole (B57529) derivatives has been reported to enhance their cytotoxic effect. researchgate.net

Interactive Table: Cytotoxic Effects of Selected Benzimidazole Derivatives on Cancer Cell Lines

| Compound/Derivative Type | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Benzimidazole-acridine derivative | K562 (leukemia), HepG-2 (hepatocellular carcinoma) | Strong cytotoxic effects | nih.gov |

| 2-aryl 1,2,3-triazolyl linked 2-aryl benzimidazoles | A549 (non-small cell lung cancer) | Remarkable anti-proliferative activity, induced apoptosis | nih.gov |

| New benzimidazole derivatives | A549 (lung adenocarcinoma) | Good antiproliferative effect, specific for hypoxic conditions, promoted apoptosis | nih.gov |

| Pyrazino[1,2-a]benzimidazole derivatives | 60 human malignant cell lines | One compound identified as a most active anticancer agent | d-nb.info |

| Benzimidazole derivative (se-182) | HepG2 (liver carcinoma), A549 (lung carcinoma) | High cytotoxic effect | jksus.org |

| Benzimidazole compound (BA586) | HCC1937 (breast cancer) | Potent cytotoxic effect, induced cell death | oncologyradiotherapy.com |

Molecular Mechanisms of Anticancer Action (e.g., Targeting Specific Pathways)

Benzimidazole derivatives exert their anticancer effects through various mechanisms. frontiersin.org Some derivatives act as DNA minor groove binders, particularly at AT-rich sequences, which can inhibit nucleic acid synthesis and cancer cell replication. nih.gov Others function as topoisomerase inhibitors, preventing the enzyme from resealing DNA breaks and thereby disrupting DNA replication and transcription. nih.gov

A notable mechanism of action for some benzimidazole derivatives is the inhibition of microtubule polymerization. nih.gov For instance, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) has been shown to induce mitotic arrest and promote mitochondria-dependent apoptosis in cervical cancer cells. nih.gov This compound caused an arrest in the G2-M phase of the cell cycle, leading to cancer cell death. nih.gov

Furthermore, certain benzimidazole derivatives target specific signaling pathways involved in cancer progression. Galeterone, a benzimidazole derivative, functions as an androgen receptor (AR) antagonist by blocking androgen binding. nih.gov It also inhibits CYP17 lyase and induces AR degradation, disrupting androgen signaling, which is crucial for the growth of prostate cancer cells. nih.gov

Some benzimidazole-based compounds have been developed as inhibitors of key enzymes in cancer-related pathways, such as poly (ADP-ribose) polymerase (PARP) and receptor tyrosine kinases like EGFR and VEGFR. researchgate.netfrontiersin.org The structural similarity of the benzimidazole scaffold to quinazoline, a core component of first and second-generation EGFR inhibitors, makes it a promising starting point for developing new EGFR antagonists. frontiersin.org For example, a series of 1,2,3-triazolyl linked 2-aryl benzimidazole derivatives have shown significant anti-proliferative activity in non-small cell lung cancer cells by demonstrating a high binding affinity towards different kinases. nih.gov

Antiviral Activities

Benzimidazole derivatives have demonstrated a broad spectrum of antiviral activities against various DNA and RNA viruses. chemrxiv.orgrroij.comucdavis.edu The versatility of the benzimidazole structure allows for modifications at different positions, leading to compounds with enhanced potency and selectivity against viral targets. rroij.com These derivatives can inhibit critical viral processes such as genome replication, protein processing, and viral entry into host cells. rroij.com

For instance, 2-phenylbenzimidazole derivatives have been evaluated for their antiviral activity against a panel of viruses, showing the most significant effects against Coxsackie B2 virus (CVB-2), Bovine Viral Diarrhea Virus (BVDV), and Herpes Simplex Virus type 1 (HSV-1). ucdavis.edu Some of these compounds were found to inhibit the NS5B RNA-dependent RNA polymerase (RdRp) of BVDV and the structurally similar HCV. ucdavis.edu

Substitutions at the 1 and 2-positions of the benzimidazole ring have been shown to be crucial for antiviral activity. chemrxiv.orgchemrxiv.org For example, 5,6-dichloro-1-(isopropylsulfonyl)-2-(2-(pyridin-2-yl)ethyl)-2,3-dihydro-1H-benzimidazole has demonstrated potent antiviral activity against human cytomegalovirus and varicella-zoster virus. chemrxiv.orgchemrxiv.org Additionally, certain benzimidazole-coumarin hybrids have exhibited excellent activity against the hepatitis C virus. chemrxiv.orgchemrxiv.org

Anti-inflammatory Activities

Benzimidazole and its derivatives are recognized for their significant anti-inflammatory properties. iosrphr.orgekb.egnih.gov These compounds exert their effects through various mechanisms, including the inhibition of key inflammatory enzymes and mediators. nih.gov

Inhibition of Inflammation-Promoting Enzymes (e.g., COX-2, p38α MAP kinase)

A primary mechanism of the anti-inflammatory action of benzimidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. ekb.egresearchgate.net COX-2 is overexpressed in inflammatory conditions and cancers, making it a key therapeutic target. ekb.eg Several novel benzimidazole derivatives have been synthesized and shown to be selective COX-2 inhibitors. ekb.egresearchgate.net For example, compounds with a 4-(methylsulfonyl)phenyl pharmacophore at the C-2 position of the benzimidazole ring have demonstrated potent and selective COX-2 inhibitory activity. nih.gov

In one study, a series of 2-substituted benzimidazole derivatives were evaluated for their in vitro and in vivo anti-inflammatory potential. nih.gov Molecular docking studies revealed that these compounds could bind to COX enzymes. nih.gov Some of these derivatives exhibited IC50 values for COX inhibition that were lower than the standard drug ibuprofen. nih.gov

Another study reported on a series of 1-{(5-substituted-alkyl/aryl-1,3,4-oxadiazol-2-yl)methyl}-2-(piperidin-1-ylmethyl)-1H-benzimidazoles, with several compounds emerging as potent COX-2 inhibitors. benthamscience.com The most active of these compounds also demonstrated significant anti-inflammatory effects in in vivo models. benthamscience.com

Antiparasitic and Anthelmintic Activities

Benzimidazole derivatives are well-established as effective antiparasitic and anthelmintic agents. iosrphr.orgchemrxiv.orgjchps.com The anthelmintic activity is a primary and widely recognized property of the benzimidazole class of compounds. chemrxiv.orgchemrxiv.org Several clinically used anthelmintic drugs, such as albendazole (B1665689), mebendazole, and thiabendazole, feature the benzimidazole scaffold. chemrxiv.orgchemrxiv.orgnih.gov

Research has focused on synthesizing new benzimidazole derivatives with enhanced anthelmintic properties. For example, novel derivatives of 2-((1H-benzimidazol-2-yl)thio)-1-(piperazin-1-yl)ethan-1-one have shown strong in vitro activity against Trichinella spiralis, exceeding the activity of albendazole. chemrxiv.orgchemrxiv.org Similarly, new 2-phenyl benzimidazole-1-acetamide derivatives have also demonstrated anthelmintic potential. chemrxiv.orgchemrxiv.org

In vitro studies using the earthworm Pheretima posthuma have been employed to evaluate the anthelmintic activity of newly synthesized compounds. jchps.comlincoln.edu.my For instance, benzimidazolo indane-1,3-dione derivatives have shown promising anthelmintic activity in this model. lincoln.edu.my Another study on quinoxaline-2,3-dione-6-sulphonyl benzimidazoles also reported significant anthelmintic effects. jchps.com

Other Pharmacological Properties

Antihypertensive

The benzimidazole ring is a key pharmacophore in several antihypertensive drugs, particularly Angiotensin II Receptor Blockers (ARBs). nih.goviisc.ac.in Compounds like telmisartan (B1682998) and milfasartan (B1676594) contain a benzimidazole moiety in their structure. nih.gov These drugs act by competing with angiotensin II at its receptor sites, thereby blocking its vasoconstrictor effects. nih.gov

The synthesis of novel benzimidazole derivatives as potential antihypertensive agents is an active area of research. iisc.ac.in Studies have shown that the nature of the substituent at the 2-position of the benzimidazole ring can significantly influence the compound's affinity for the AT1 receptor and its antihypertensive effect. ntnu.no For instance, derivatives with n-butyl or n-propyl groups at the 2-position have demonstrated high affinity for the AT1 receptor and notable antihypertensive effects in animal models. ntnu.no

Antidiabetic

Benzimidazole derivatives have emerged as potential therapeutic agents for type 2 diabetes. nih.gov Research has shown that certain derivatives can modulate key metabolic pathways. For instance, a study on the benzimidazole derivatives albendazole and lansoprazole (B1674482) in experimental type 2 diabetic rats revealed their potential to improve glucose homeostasis. Low-dose albendazole therapy was found to decrease glucose, HbA1c, and triglyceride levels, while increasing insulin (B600854) and HOMA-β levels. nih.gov Similarly, high-dose lansoprazole treatment led to an increase in insulin levels. nih.gov

The proposed mechanisms for these antidiabetic effects include the activation of Adenosine 5'-monophosphate-activated protein kinase (AMPK) and interaction with peroxisome proliferator-activated receptors (PPAR), particularly PPARγ. nih.govnih.gov PPARγ is a key regulator of lipid and glucose metabolism, and its activation can enhance insulin sensitivity. globalresearchonline.net Molecular docking studies have identified benzimidazole-bearing thiazolidin-4-one derivatives as potential PPARγ agonists. globalresearchonline.net Furthermore, a series of 1,3,4-oxadiazoles incorporating a 2-mercaptobenzimidazole (B194830) moiety showed excellent antidiabetic activities, with the presence of a hydroxyl group being a common feature among the active compounds. nih.gov These findings suggest that the benzimidazole scaffold is a promising framework for developing novel antidiabetic agents. nih.govnih.gov

Table 1: Antidiabetic Activity of Selected Benzimidazole Derivatives

| Compound/Derivative | Model/Test | Key Findings | Potential Mechanism | Reference(s) |

|---|---|---|---|---|

| Albendazole (low-dose) | Experimental Type 2 Diabetic Rats | Decreased glucose, HbA1c, triglycerides; Increased insulin, HOMA-β. | AMPK activation, PPAR interaction. | nih.gov |

| Lansoprazole (high-dose) | Experimental Type 2 Diabetic Rats | Increased insulin levels. | AMPK activation, PPAR interaction. | nih.gov |

| 1,3,4-Oxadiazole derivatives of 2-mercaptobenzimidazole | Oral Glucose Tolerance Test (OGTT) | Showed excellent antidiabetic activity, especially compounds with a hydroxyl group. | Not specified. | nih.gov |

Antiulcer

The benzimidazole core is central to a major class of antiulcer drugs known as proton pump inhibitors (PPIs). researchgate.netrasayanjournal.co.in These agents act by inhibiting the H+/K+ - ATPase enzyme system in gastric parietal cells, which is the final step in gastric acid secretion. rasayanjournal.co.in A number of benzimidazole derivatives have been synthesized and evaluated for their antiulcer and antisecretory properties. rasayanjournal.co.innih.gov

For example, lansoprazole, a well-known PPI, is chemically identified as 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole. rasayanjournal.co.in Research has explored various substitutions on the benzimidazole ring to develop more potent agents. One study reported the synthesis of 2-(thiopropyne)-5-(imidazole-1-yl) benzimidazole, which demonstrated moderate antiulcer activity in rats. rasayanjournal.co.in Another series of derivatives, including 2-[(difluoromethoxy-2-pyridyl)methylsulfinyl]-5-difluoromethoxy benzimidazole, was found to be highly active against H+/K+-ATPase. rasayanjournal.co.in The development of these compounds highlights the importance of the benzimidazole scaffold in creating effective treatments for acid-related gastrointestinal disorders. researchgate.netrasayanjournal.co.in

Analgesic

Derivatives of this compound have shown significant promise as analgesic agents. ymerdigital.commdpi.com In various preclinical models, these compounds have demonstrated notable pain-relieving effects. For instance, in a study using the acetic acid-induced writhing test, several N-Mannich bases of 2-substituted 1H-benzimidazole showed significant analgesic activity. ymerdigital.com Specifically, compounds designated as 6, 3c, and 3a exhibited substantial writhing inhibition compared to the standard drug, diclofenac. ymerdigital.com

Another study focused on novel 2,3,4,5-tetrahydro ymerdigital.comCurrent time information in Bangalore, IN.diazepino[1,2-a]benzimidazole derivatives, identifying compounds 2d (containing a 4-tert-butylphenacyl substitution) and 3e (with methyl substituents and a 4-fluorophenyl group) as having noteworthy analgesic effects. mdpi.com Furthermore, research on 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid revealed remarkable, naloxone-sensitive analgesic activity, suggesting a mechanism involving the opioid system. nih.gov The substitution at the 2-position of the benzimidazole ring appears to be critical for this activity. nih.gov Some derivatives have shown efficacy comparable to established drugs like celecoxib. nih.gov

Table 2: Analgesic Activity of Selected 2-Substituted Benzimidazole Derivatives

| Derivative Class | Test Model | Most Active Compounds | Key Findings | Reference(s) |

|---|---|---|---|---|

| N-Mannich bases of 2-substituted 1H-benzimidazole | Acetic acid-induced writhing | Compounds 6, 3c, 3a | Significant writhing inhibition compared to diclofenac. | ymerdigital.com |

| 2,3,4,5-tetrahydro ymerdigital.comCurrent time information in Bangalore, IN.diazepino[1,2-a]benzimidazoles | Tail flick (TF) and hot plate (HP) tests | Compounds 2d, 3e | Exhibited notable analgesic effects. | mdpi.com |

| 2-(o-substituted phenyl) benzimidazole 5-carboxylic acids | Tail clamp test | 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid | Showed remarkable naloxone-sensitive central analgesic activity. | nih.gov |

Anticonvulsant